molecular formula C17H16N2O2 B11375550 N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide

N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B11375550
M. Wt: 280.32 g/mol
InChI Key: FJHVKWBUVJLIOC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and a carboxamide group at the second position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-hydroxyphenyl-5-methyl-1H-indole-2-carboxamide.

    Reduction: N-(4-methoxyphenyl)-5-methyl-1H-indole-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl and carboxamide groups contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N2O2/c1-11-3-8-15-12(9-11)10-16(19-15)17(20)18-13-4-6-14(21-2)7-5-13/h3-10,19H,1-2H3,(H,18,20)

InChI Key

FJHVKWBUVJLIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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